4-(Aminomethyl)-1-((tetrahydrofuran-2-yl)methyl)pyrrolidin-2-one
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Overview
Description
4-(Aminomethyl)-1-((tetrahydrofuran-2-yl)methyl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone core with an aminomethyl group and a tetrahydrofuran-2-ylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-1-((tetrahydrofuran-2-yl)methyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common method involves the Pd-catalyzed alkene carboamination and carboalkoxylation reactions of (hetero)arylthianthrenium triflates. This reaction proceeds through a syn-heteropalladation mechanistic pathway .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-1-((tetrahydrofuran-2-yl)methyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like alkyl halides and amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-(Aminomethyl)-1-((tetrahydrofuran-2-yl)methyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-1-((tetrahydrofuran-2-yl)methyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one derivatives: These compounds share the pyrrolidinone core but differ in their substituents.
Tetrahydrofuran derivatives: Compounds with a tetrahydrofuran ring but different functional groups.
Uniqueness
4-(Aminomethyl)-1-((tetrahydrofuran-2-yl)methyl)pyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C10H18N2O2 |
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Molecular Weight |
198.26 g/mol |
IUPAC Name |
4-(aminomethyl)-1-(oxolan-2-ylmethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H18N2O2/c11-5-8-4-10(13)12(6-8)7-9-2-1-3-14-9/h8-9H,1-7,11H2 |
InChI Key |
RLVCAVRFMJYCFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2CC(CC2=O)CN |
Origin of Product |
United States |
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